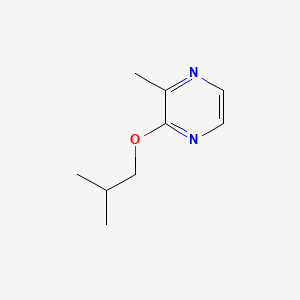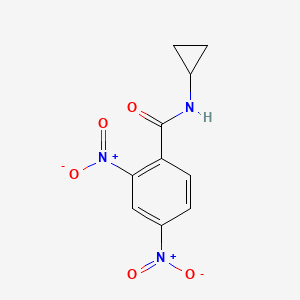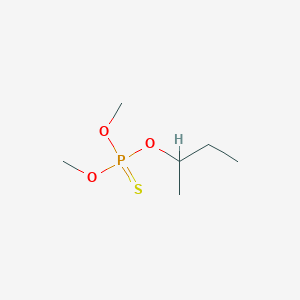
Phosphorothioic acid, S-butyl O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE, also known as phosphorothioic acid, S-butyl O,O-dimethyl ester, is an organophosphorus compound with the molecular formula C6H15O3PS and a molecular weight of 198.22 g/mol . This compound belongs to the class of phosphorothioates, which are known for their wide range of applications in industrial, agricultural, and medicinal chemistry due to their biological and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production methods for phosphorothioates, including O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE, often involve surface-mediated solid-phase reactions. These methods are favored due to their ease of setup, mild reaction conditions, high selectivity, and high yields .
Análisis De Reacciones Químicas
Types of Reactions
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include alkyl halides, diethyl phosphite, triethylamine, sulfur, and acidic alumina. Microwave irradiation is often used to facilitate these reactions under solvent-free conditions .
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which have applications in different fields such as agriculture and medicine .
Aplicaciones Científicas De Investigación
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting specific enzymes and interfering with metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include other phosphorothioates such as:
Uniqueness
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
26901-83-7 |
|---|---|
Fórmula molecular |
C6H15O3PS |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
butan-2-yloxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS/c1-5-6(2)9-10(11,7-3)8-4/h6H,5H2,1-4H3 |
Clave InChI |
SSSIWWOONHEQQN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




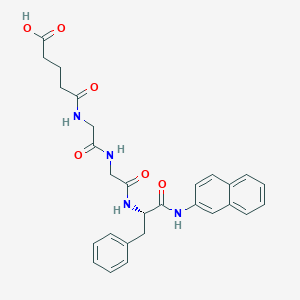

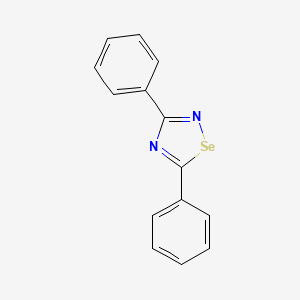

![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
